![molecular formula C24H46O2 B13708909 [(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
[(E)-docos-13-enyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-docos-13-enyl] acetate is an organic compound that belongs to the class of esters It is characterized by a long hydrocarbon chain with a double bond in the E-configuration and an acetate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-docos-13-enyl] acetate typically involves the esterification of [(E)-docos-13-en-1-ol] with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[(E)-docos-13-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
科学的研究の応用
[(E)-docos-13-enyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological signaling and as a component of natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of [(E)-docos-13-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
[(E)-docos-13-enyl] acetate can be compared with other similar compounds such as:
[(E)-docos-13-en-1-ol]: The alcohol precursor of this compound, which has similar chemical properties but lacks the acetate functional group.
[(E)-docos-13-enyl] propionate: A similar ester with a propionate group instead of an acetate group, which may have different reactivity and applications.
[(E)-docos-13-enyl] butyrate: Another ester with a butyrate group, which may also exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a long hydrocarbon chain, a double bond in the E-configuration, and an acetate functional group, which together confer distinct chemical and physical properties.
特性
分子式 |
C24H46O2 |
|---|---|
分子量 |
366.6 g/mol |
IUPAC名 |
[(E)-docos-13-enyl] acetate |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ |
InChIキー |
DFNNQVPOKYHPKD-ZHACJKMWSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


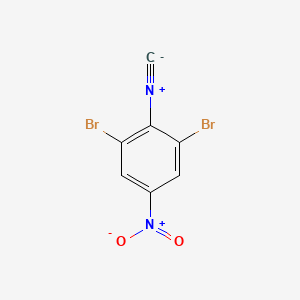
![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)

![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)


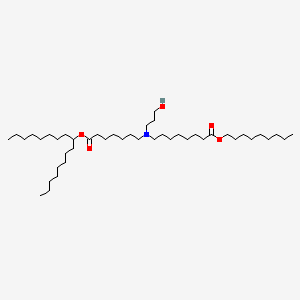
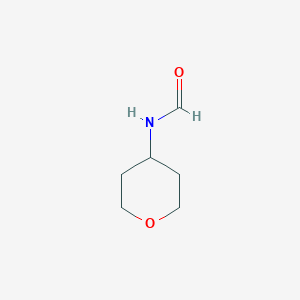
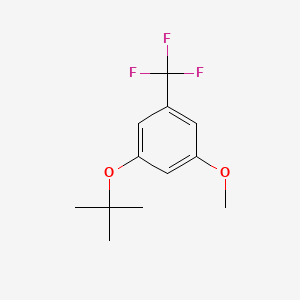
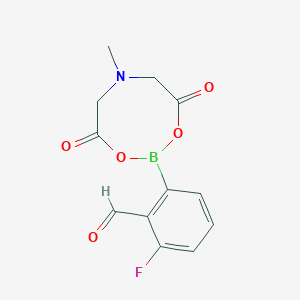
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)


